molecular formula C20H34O3 B8261123 13-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol

13-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol

Cat. No.: B8261123
M. Wt: 322.5 g/mol
InChI Key: MGZCTUDLVVCKCA-UHFFFAOYSA-N
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Description

13-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol is a diterpenoid characterized by a complex tetracyclic framework with methyl, hydroxymethyl, and hydroxyl substituents. Diterpenoids are a class of isoprenoid compounds derived from geranylgeranyl pyrophosphate, often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties . This compound’s structure includes a tetracyclo[10.2.2.01,10.04,9]hexadecane backbone, distinguishing it from simpler tricyclic or linear diterpenoids.

Properties

IUPAC Name

13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-16,21-23H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZCTUDLVVCKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC34CCC(CC3C2(CCC1O)C)C(C4)(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula / Weight Substituents Ring System Biological Source Key Differences References
This compound Not explicitly listed - C5, C5, C9 methyl;
- C6 hydroxyl;
- C13 hydroxymethyl
Tetracyclo[10.2.2.01,10.04,9] Not specified (likely plant-derived) Reference compound
(4S,6R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol C20H34O3 (322.50 g/mol) - C5, C5, C9 methyl;
- C6 hydroxyl;
- C14 hydroxymethyl
Tetracyclo[11.2.1.01,10.04,9] Euphorbia ebracteolata Different ring system (11.2.1 vs. 10.2.2); hydroxymethyl at C14 instead of C13
(1S,4S,5R,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol C19H32O3 (308.46 g/mol) - C5, C9 methyl;
- C5 hydroxyl;
- C14 hydroxymethyl
Tetracyclo[11.2.1.01,10.04,9] Not specified Fewer methyl groups (dimethyl vs. trimethyl); hydroxymethyl at C14
16-Isopropyl-5,9-dimethyltetracyclo-[10.2.2.0^1,10.0^4,9]hexadec-15-ene-5,14-dimethanol C23H38O2 (346.55 g/mol) - C5, C9 methyl;
- C16 isopropyl;
- C15 double bond;
- C5 and C14 hydroxymethyl
Tetracyclo[10.2.2.01,10.04,9] Synthetic/Plant-derived Additional isopropyl group; unsaturated backbone (ene); dual hydroxymethyl groups

Key Observations:

Ring System Variations: The tetracyclo[10.2.2] framework in the target compound contrasts with the tetracyclo[11.2.1] systems in Euphorbia diterpenoids, altering steric hindrance and solubility .

Functional Group Positioning: Hydroxymethyl at C13 vs.

Methylation Patterns : Trimethylation (C5, C5, C9) in the target compound vs. dimethylation in analogues may enhance lipophilicity and membrane permeability .

Comparison with Linear Diols

Key Observations:

  • Structural Complexity : Linear diols (e.g., C30 1,15-diol) serve as environmental biomarkers, while tetracyclic diols are more likely involved in plant defense or medicinal roles .
  • Functional Groups: The 1,13- and 1,15-diols’ terminal hydroxyl groups contrast with the mid-chain hydroxyls in tetracyclic diterpenoids, affecting oxidative stability and degradation pathways.

Notes on Contradictions and Limitations

  • Source Discrepancies : focuses on marine diols, which are structurally and functionally distinct from the target compound, limiting direct comparisons .

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